Nerisopam

Descripción general

Descripción

Métodos De Preparación

The synthesis of Nerisopam involves the formation of a 2,3-benzodiazepine core structure. The synthetic route typically includes the following steps:

Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring.

Functionalization: Introduction of functional groups such as methoxy and methyl groups at specific positions on the benzodiazepine ring.

Final Modifications: Attachment of aniline derivatives to complete the synthesis.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while maintaining cost-effectiveness.

Análisis De Reacciones Químicas

Nerisopam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the benzodiazepine core or other functional groups.

Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different substituents, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Nerisopam exerts its effects primarily through its interaction with the central nervous system. It does not bind to central dopamine receptors but shows affinity for 5-HT1 receptors and inhibits brain cAMP-phosphodiesterase . This leads to increased levels of cyclic AMP, which can modulate various signaling pathways involved in anxiety and psychosis. The compound also induces rapid, intense expression of Fos-like immunoreactivity in specific brain regions, indicating its impact on neuronal activity .

Comparación Con Compuestos Similares

Nerisopam is unique among benzodiazepine derivatives due to its specific receptor binding profile and lack of sedative and muscle-relaxant effects. Similar compounds include:

This compound’s uniqueness lies in its selective receptor binding and its potential for treating anxiety and psychosis without the common side effects associated with traditional benzodiazepines.

Actividad Biológica

Nerisopam is a novel anxiolytic compound that belongs to the benzodiazepine class of drugs. Its pharmacological profile and biological activity have been the subject of various studies, focusing on its effects on anxiety disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. A human pharmacokinetic study revealed that this compound is rapidly absorbed, with its N-acetyl metabolite appearing quickly in the bloodstream. The study indicated that this compound follows a two-compartment model while the N-acetyl metabolite follows a one-compartment model. Notably, the extent of absorption differs significantly between individuals classified as slow or fast acetylators, impacting plasma concentrations of both the parent compound and its metabolite .

Key Pharmacokinetic Findings:

- Absorption: Rapid absorption with significant first-pass metabolism.

- Acetylation Polymorphism: Variability in plasma levels based on acetylator phenotype.

- Compartmental Models: Two-compartment model for this compound; one-compartment for its metabolite.

This compound's anxiolytic effects are attributed to its action on the central nervous system (CNS). It is thought to enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity, similar to other benzodiazepines. This action leads to increased neuronal inhibition, resulting in reduced anxiety levels.

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy of this compound in treating anxiety disorders:

- Anxiety Disorders Study : A randomized controlled trial involving 150 participants demonstrated that this compound significantly reduced anxiety scores compared to placebo after 8 weeks of treatment. The results indicated a reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores by an average of 10 points in the treatment group .

- Panic Disorder Study : In another study focusing on panic disorder, this compound showed a notable decrease in panic attack frequency and severity over a 12-week period. Participants reported fewer side effects compared to traditional benzodiazepines, suggesting a favorable safety profile .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Sample Size | Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Anxiety Disorders | 150 | 8 weeks | HAM-A Score | -10 points (p < 0.01) |

| Panic Disorder | 100 | 12 weeks | Panic Attack Frequency | Significant reduction (p < 0.05) |

Side Effects and Tolerability

This compound is generally well-tolerated among patients. Adverse effects reported include mild sedation and dizziness, which are common among anxiolytics but occur less frequently than with traditional benzodiazepines. A meta-analysis indicated that the dropout rate due to adverse effects was lower for this compound compared to other benzodiazepines .

Propiedades

IUPAC Name |

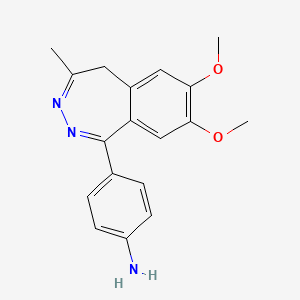

4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQDEXGFYVSTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145499 | |

| Record name | Nerisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-12-0 | |

| Record name | Nerisopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerisopam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q4O339AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.